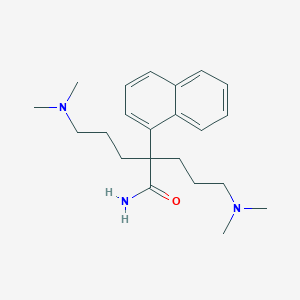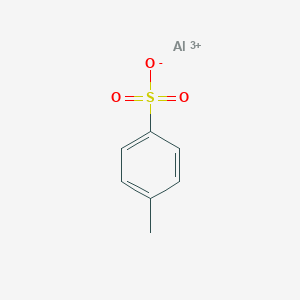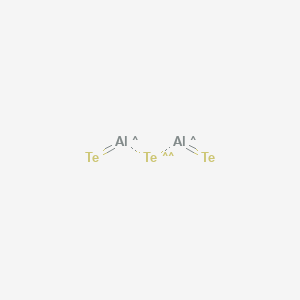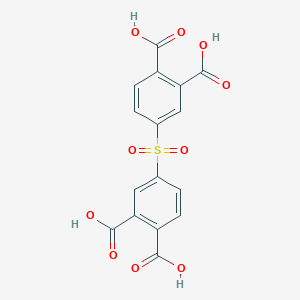
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid, also known as DCSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated phthalic acid derivative that has shown great potential in various fields of study, particularly in the areas of biochemistry and physiology.
Mechanism Of Action
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of xanthine oxidase.
Biochemical And Physiological Effects
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to reduce the production of aqueous humor, which is important in the treatment of glaucoma. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to reduce the production of gastric acid, which is important in the treatment of peptic ulcers.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid is its potential for non-specific inhibition of other enzymes. This can lead to unintended effects on other biochemical and physiological processes.
Future Directions
There are several future directions for research involving 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid. One area of research is the development of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid on other biochemical and physiological processes. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including gout, glaucoma, and peptic ulcers. Further research is needed to determine the efficacy and safety of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid involves the reaction of phthalic anhydride with 3,4-dihydroxybenzenesulfonic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
properties
CAS RN |
10595-31-0 |
|---|---|
Product Name |
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid |
Molecular Formula |
C16H10O10S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-(3,4-dicarboxyphenyl)sulfonylphthalic acid |
InChI |
InChI=1S/C16H10O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
AVCOFPOLGHKJQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
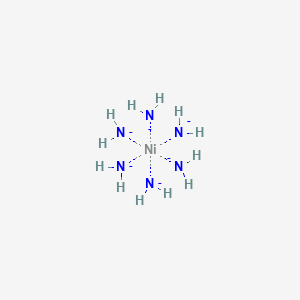

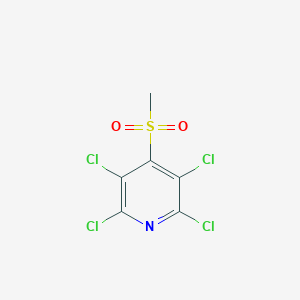




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
